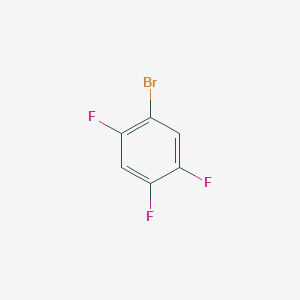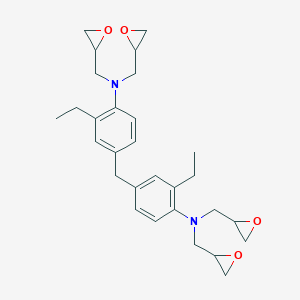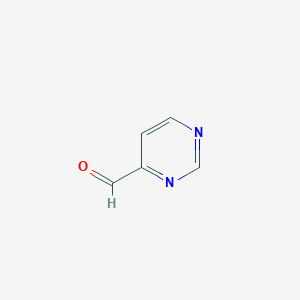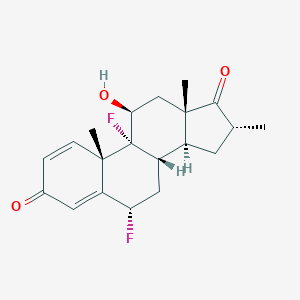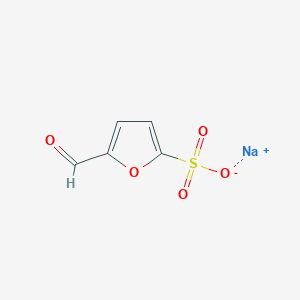
Sodium 5-formylfuran-2-sulfonate
Vue d'ensemble
Description
Sodium 5-formylfuran-2-sulfonate is a compound that has been utilized in various chemical syntheses and modifications of polymers. It is known for its ability to introduce sulfonic acid groups into other molecules, as seen in the modification of chitosan, where it reacts under mild conditions to avoid polymer degradation .
Synthesis Analysis
The synthesis of compounds related to sodium 5-formylfuran-2-sulfonate involves palladium-catalyzed reactions. For instance, a palladium-catalyzed cyclizative sulfonylation of homoallenyl amides using sodium sulfinates has been developed to produce 2-amino-5-sulfonylmethylfurans . This method is significant due to its ability to form a furan moiety and a C(sp3)-sulfur bond in a single operation, which is advantageous for organic synthesis.
Molecular Structure Analysis
The molecular structure of sodium complexes related to sodium 5-formylfuran-2-sulfonate can be quite intricate. For example, a sodium complex with a three-dimensional network structure was synthesized using sodium 2-formylbenzenesulfonate and characterized by X-ray single crystal diffractometry . This complex exhibited a monoclinic crystal system with a three-dimensional network formed through hydrogen bonds and π-π stacking.
Chemical Reactions Analysis
Sodium 5-formylfuran-2-sulfonate is involved in the modification of chitosan through the Schiff reaction, leading to the formation of N-sulfofurfuryl chitosan sodium salt . This modification is crucial for introducing sulfonic acid groups into chitosan, enhancing its ability to form complexes with metal ions, which can be used for the removal of these ions from solutions.
Physical and Chemical Properties Analysis
The introduction of sulfonic acid groups, such as those from sodium 5-formylfuran-2-sulfonate, into polymers can significantly alter their physical and chemical properties. For instance, poly(1,4-butylene isophthalate)s containing sodium sulfonate groups showed changes in solubility, thermal properties, and glass transition temperature . The presence of sulfonate groups affected the polymer's solubility, making some samples water dispersible, and influenced the thermal stability and crystallization behavior.
Applications De Recherche Scientifique
Modified Chitosans with Sulfonic Acid Groups
Sodium 5-formylfuran-2-sulfonate has been used to introduce sulfonic acid functions into chitosan, a natural polymer. This modification enhances chitosan's properties, making it a potential material for metal ion removal, particularly effective for Cu(II), Pb(II), and Ni(II) ions (Muzzarelli, 1992).
Poly(ether ether ketone)s Functionalization
In the field of polymer chemistry, sodium 5-formylfuran-2-sulfonate has been used to synthesize sodium sulfonate-functionalized poly(ether ether ketone)s. These polymers demonstrate increased glass transition temperatures and improved solubility and thermal stability with the degree of sodium sulfonate substitution (Wang, Chen, & Xu, 1998).
H-Bonded Guanidinium or Sodium Sulfonate Frameworks
Research in crystallography has utilized 5-formyl-2-furfuryl sulfonate (a derivative of sodium 5-formylfuran-2-sulfonate) to understand the crystallization-driven formation of organo-sulfonate guanidinium superstructures and their sodium salt analogues. This research aids in comprehending molecular framework interactions (Dumitrescu et al., 2014).
Copper(II) Thiosemicarbazone Complexes in Cancer Research
In cancer research, derivatives of sodium 5-formylfuran-2-sulfonate have been investigated for their role in forming copper(II) complexes, which induce reactive oxygen species (ROS) accumulation in resistant breast cancer cells. This research has implications for developing new anticancer agents (Sirbu et al., 2017).
Amino Sodium Formyl Sulfonate in Bleaching Activation
Amino sodium formyl sulfonate, a related compound, shows promise in textile bleaching, offering better activation effects than traditional agents. Its efficiency is notable especially at lower temperatures and neutral pH, providing a more environmentally friendly option for the textile industry (Yao Ji-ming, 2011).
Development of Water-Soluble Polymers
Water-soluble derivatives of sodium 5-formylfuran-2-sulfonate have been synthesized for applications in conducting polymers. These polymers demonstrate high conductivity and stability, making them promising materials for electronic applications (Chayer, Faid, & Leclerc, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
sodium;5-formylfuran-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O5S.Na/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-3H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJAVDOZUQPVAV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185659 | |
| Record name | Sodium 5-formylfuran-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-formylfuran-2-sulfonate | |
CAS RN |
31795-44-5 | |
| Record name | Sodium 5-formylfuran-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031795445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 5-formylfuran-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-formylfuran-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)
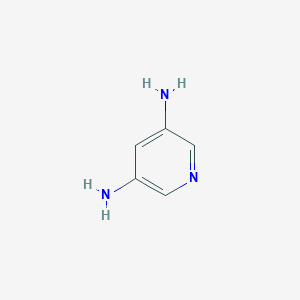
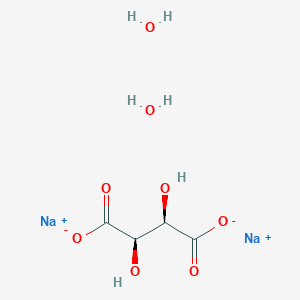

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
